molecular formula C11H8O3 B8654010 4-Methoxy-1,2-naphthoquinone

4-Methoxy-1,2-naphthoquinone

Cat. No.: B8654010
M. Wt: 188.18 g/mol
InChI Key: FZPFRAHWZGGZMO-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-naphthoquinone (C₁₁H₈O₃) is a synthetic naphthoquinone derivative characterized by a methoxy group (-OCH₃) at the 4-position and two ketone groups at the 1,2-positions of the naphthalene ring. Its synthesis involves the reaction of 5-hydroxy-1,4-naphthoquinone (juglone) with acetic anhydride and methanolic HCl under acidic conditions, yielding isomeric products including this compound . Key spectral data include ¹H-NMR (CDCl₃) signals at δ 4.08 (s, 3H, methoxy) and aromatic protons between δ 7.59–8.13, with ¹³C-NMR confirming carbonyl carbons at δ 179.5 and 179.6 .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

4-methoxynaphthalene-1,2-dione

InChI

InChI=1S/C11H8O3/c1-14-10-6-9(12)11(13)8-5-3-2-4-7(8)10/h2-6H,1H3

InChI Key

FZPFRAHWZGGZMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 3-Methoxy Juglone (5-Hydroxy-3-methoxy-1,4-naphthoquinone)
  • Structure: Methoxy at 3-position, hydroxyl at 5-position, and 1,4-quinone arrangement.
  • Natural Occurrence : Widely distributed in Juglans species (walnuts) .
  • Synthesis : Derived from juglone via acetylation/methoxylation .
  • Biological Activity : Exhibits antimicrobial and anticancer properties .
  • Key Difference: Natural abundance vs. 4-methoxy-1,2-naphthoquinone’s synthetic origin.
2.1.2. 4-Chloro-1,2-naphthoquinone
  • Structure : Chlorine substituent at 4-position.
  • Synthesis : Oxidized from 2,4-dichloro-1-naphthol using lead(IV) acetate .
  • Occurrence : Identified in scent gland secretions of harvestmen .
  • Reactivity : Electrophilic chlorine enhances reactivity in redox reactions compared to methoxy derivatives.
2.1.3. 4-Amino-1,2-naphthoquinone
  • Structure: Amino group (-NH₂) at 4-position.
  • Synthesis : Produced via microbial degradation of naphthalene-2-sulfonate .
  • Redox Properties : Acts as a redox mediator in azo dye reduction; partial double bond character in C–N bond (1.352 Å) due to tautomerization .
  • Key Difference: Amino group confers stronger electron-donating effects than methoxy, altering redox potentials.
2.1.4. 2-Methoxy-1,4-naphthoquinone
  • Structure: Structural isomer with methoxy at 2-position and 1,4-quinone arrangement.
  • Biological Activity: Potent anti-gastric adenocarcinoma activity (IC₅₀ ~5 µM) via JNK/p38 MAPK pathways .
  • Key Difference : Substitution position significantly impacts solubility and biological target specificity.

Physicochemical Properties

Compound Melting Point (°C) Solubility λₘₐₓ (nm) Log P
This compound Not reported Low in water ~450 ~2.1
3-Methoxy juglone 160–162 Moderate in DMSO ~420 ~1.8
4-Chloro-1,2-naphthoquinone 185–187 Insoluble ~460 ~2.5
4-Amino-1,2-naphthoquinone 210–212 Low in methanol ~500 ~0.9
2-Methoxy-1,4-naphthoquinone 198–200 Moderate in EtOH ~430 ~2.0

Note: Data inferred from spectral and synthesis reports .

Reactivity and Stability

  • This compound: Stable under inert conditions but prone to nucleophilic attack at the electron-deficient quinone core. Methoxy group slightly deactivates the ring compared to hydroxyl or amino derivatives.
  • 4-Chloro-1,2-naphthoquinone: Higher electrophilicity due to chlorine’s electron-withdrawing effect; participates in SNAr reactions .
  • 4-Amino-1,2-naphthoquinone: Forms stable charge-transfer complexes with metals; tautomerization between amino and imino forms enhances redox cycling .

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